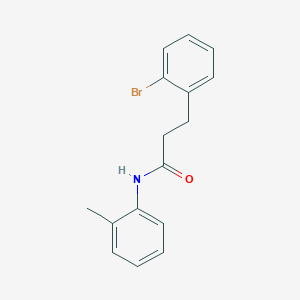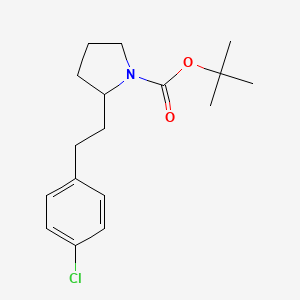
Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H24ClNO2 and a molecular weight of 309.83 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a 4-chlorophenethyl substituent. It is used in various research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(4-chlorophenethyl)pyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide (EDCI) . The reaction is carried out in an organic solvent like dichloromethane or toluene under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
化学反应分析
Types of Reactions
Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenethyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenethyl derivatives.
科学研究应用
Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The presence of the 4-chlorophenethyl group enhances its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Tert-butyl 2-(4-aminophenyl)pyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a chlorophenethyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a pyrrolidine ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with a hydrazino group.
Uniqueness
Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is unique due to the presence of the 4-chlorophenethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various research and industrial applications.
属性
分子式 |
C17H24ClNO2 |
|---|---|
分子量 |
309.8 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-(4-chlorophenyl)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-12-4-5-15(19)11-8-13-6-9-14(18)10-7-13/h6-7,9-10,15H,4-5,8,11-12H2,1-3H3 |
InChI 键 |
TYGXCVOGIBNBTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
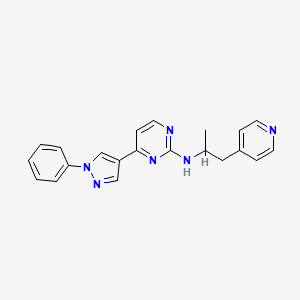
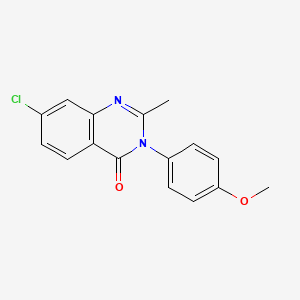
![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)

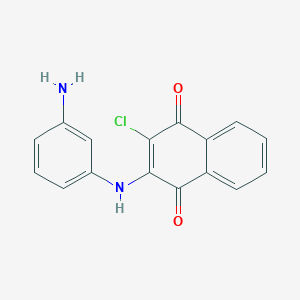
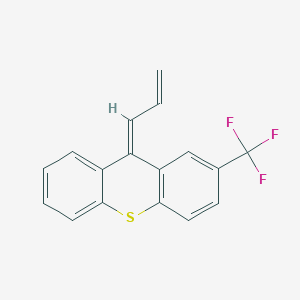


![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)


![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)
